Copper--oxopalladium (1/1) Copper--oxopalladium (1/1)
Brand Name: Vulcanchem
CAS No.: 194548-91-9
VCID: VC16858326
InChI: InChI=1S/Cu.O.Pd
SMILES:
Molecular Formula: CuOPd
Molecular Weight: 185.97 g/mol

Copper--oxopalladium (1/1)

CAS No.: 194548-91-9

Cat. No.: VC16858326

Molecular Formula: CuOPd

Molecular Weight: 185.97 g/mol

* For research use only. Not for human or veterinary use.

Copper--oxopalladium (1/1) - 194548-91-9

Specification

CAS No. 194548-91-9
Molecular Formula CuOPd
Molecular Weight 185.97 g/mol
IUPAC Name copper;oxopalladium
Standard InChI InChI=1S/Cu.O.Pd
Standard InChI Key XGPZSPVSSGKEJM-UHFFFAOYSA-N
Canonical SMILES O=[Pd].[Cu]

Introduction

Synthesis and Structural Characterization

Galvanic Displacement Synthesis

Copper–oxopalladium (1/1) is synthesized via a galvanic displacement reaction in an oxygen-free environment. Starting with copper nanoparticles supported on carbon (Vulcan XC-72R), palladium chloride (PdCl₂) is introduced to initiate redox reactions:

Cu+Pd2+Cu2++Pd0(in the absence of O2)[1]\text{Cu} + \text{Pd}^{2+} \rightarrow \text{Cu}^{2+} + \text{Pd}^0 \quad \text{(in the absence of O}_2\text{)}[1]

Under these conditions, Cu²⁺ is stabilized as Cu₂O rather than dissolving, while Pd⁰ nucleates as nanoparticles. The mutual inhibition of growth between Cu₂O and Pd domains results in ultrasmall quantum dots (3 nm diameter) that aggregate into 10–25 nm QDAs .

Key Synthetic Variables:

  • Pd/Cu Mass Ratio: Variants such as 0.2Pd–8Cu/C to 5Pd–8Cu/C are tested, with optimal activity observed at higher Pd content (e.g., 5Pd–8Cu/C) .

  • Temperature and pH: Reactions are conducted at ambient temperature (25°C) and neutral pH to prevent Cu²⁺ dissolution .

Structural Analysis

X-Ray Diffraction (XRD): Diffractograms of 5Pd–8Cu/C confirm Cu₂O phases (peaks at 36.6° and 42.5°) and metallic Pd (40.2° and 46.8°). The absence of Pd peaks in QDAs suggests sub-3 nm crystallites .

X-Ray Photoelectron Spectroscopy (XPS): Surface analysis reveals Cu⁺ (933 eV) and Cu²⁺ (935 eV) species, alongside Pd⁰ (335 eV) and PdO (337 eV). The Pd/Cu atomic ratio (0.72:1) aligns with theoretical predictions, indicating uniform distribution .

Electron Microscopy: High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) and energy-dispersive spectroscopy (EDS) mapping confirm QDAs with alternating Cu and Pd domains (Figure 1). Line scans show periodic Cu and Pd signals, validating the agglomerate structure .

Electronic and Catalytic Properties

Interfacial Electronic Effects

Density functional theory (DFT) simulations reveal charge transfer from Cu₂O to Pd, creating electron-deficient Cu and electron-rich Pd sites. This polarization enhances adsorption of reactants like formaldehyde and ethanol during electro-oxidation .

Electronic Structure:

  • Cu₂O: Acts as a p-type semiconductor, donating holes to Pd.

  • Pd: Accepts electrons, facilitating oxidative reactions .

Catalytic Performance

Electro-Oxidation of Organics:

SubstrateCurrent Density (mA/cm²)Overpotential (mV)
Formaldehyde12.5 ± 0.3150
Ethanol9.8 ± 0.2180
Glucose7.2 ± 0.1210

Copper–oxopalladium (1/1) outperforms pure Pd nanoparticles by 40–60% in current density due to improved intermediate adsorption .

Electroless Copper Deposition (ECD):
In PCB manufacturing, the composite accelerates deposition rates three-fold compared to Pd/C (35 vs. 21 μg Cu mg Pd⁻¹ s⁻¹). The linear growth phase begins within 150 seconds, attributed to the QDAs’ high surface area .

Mechanistic Insights

Oxygen Transfer Chemistry

Palladium terminal oxo complexes (Pd=O) play a critical role in oxidation reactions. In Copper–oxopalladium (1/1), the Pd=O moiety is stabilized by strong σ-donor/π-acceptor ligands (e.g., carbenes), which mitigate electron repulsion between Pd d-orbitals and O p-orbitals .

Ligand Effects:

  • Carbenes: Enhance Pd=O stability via π-backbonding (bond order ≈1.5) .

  • Weaker Ligands: Lead to rapid oxygen transfer to substrates (e.g., CO → CO₂) .

Synergistic Redox Cycles

In tandem Pd/Cu catalysis (e.g., C–N coupling), Cu facilitates decarboxylation to generate organocuprates, while Pd mediates reductive elimination for bond formation . This synergy is replicated in Copper–oxopalladium (1/1), where Cu₂O donates electrons to Pd during ECD .

Industrial Applications

Flexible Electronics

The composite’s high ECD rate enables robust copper wiring on polyimide substrates, critical for foldable devices. A 3× faster deposition reduces manufacturing time and energy costs .

Environmental Catalysis

Copper–oxopalladium (1/1) oxidizes volatile organic compounds (VOCs) at lower temperatures (200–250°C vs. 300°C for Pd/Al₂O₃), reducing greenhouse gas emissions .

Comparative Analysis

Table 2: Performance vs. Monometallic Catalysts

CatalystFormaldehyde Oxidation (mA/cm²)ECD Rate (μg Cu mg Pd⁻¹ s⁻¹)
5Pd–8Cu/C12.535
Pd/C7.821
Cu₂O/C2.1N/A

The 1:1 Cu/Pd ratio optimizes interfacial contact, whereas excess Pd (e.g., 5Pd/C) increases cost without proportional activity gains .

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